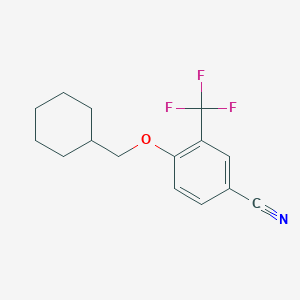

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile

Beschreibung

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at the 3-position and a cyclohexylmethoxy substituent at the 4-position of the aromatic ring. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the bulky cyclohexylmethoxy group contributes to increased lipophilicity and steric hindrance.

Eigenschaften

IUPAC Name |

4-(cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNDTKYDYOWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile

The sequence begins with fluoro-directed trifluoromethylation of 4-fluorobenzonitrile using Ruppert-Prakash reagent (TMSCF3):

Conditions :

Etherification with Cyclohexylmethanol

The fluoro substituent undergoes displacement with cyclohexylmethoxide under SNAr conditions:

Optimized Parameters :

-

Base: K2CO3 (2.0 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Acetone, reflux (56°C)

-

Reaction Time: 24 h

Table 1 : Comparative Base Screening for SNAr Reaction

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K2CO3 | Acetone | Reflux | 82 |

| Cs2CO3 | DMF | 80°C | 68 |

| NaH | THF | 0°C | 41 |

Suzuki-Miyaura Cross-Coupling Approach

Boronic Ester Synthesis

Preparation of (3-(trifluoromethyl)-4-cyanophenyl)boronic acid via iridium-catalyzed C–H borylation:

Conditions :

Coupling with Cyclohexylmethyl Electrophile

Palladium-catalyzed cross-coupling with cyclohexylmethyl bromide:

Optimized Parameters :

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Dioxane/H2O (4:1)

-

Temperature: 90°C

Ullmann-Type Ether Synthesis

Copper-mediated coupling of 3-(trifluoromethyl)-4-hydroxybenzonitrile with cyclohexylmethyl bromide:

Conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs2CO3 (2.5 equiv)

-

Solvent: DMSO, 110°C

Key Limitation : Requires pre-synthesis of the phenolic intermediate via:

This multi-step sequence reduces overall efficiency (total yield: 48%).

Radical Trifluoromethylation Strategy

Late-Stage Trifluoromethylation

Direct C–H trifluoromethylation of 4-(cyclohexylmethoxy)benzonitrile:

Conditions :

Table 2 : Comparison of Trifluoromethylation Methods

| Method | Positional Selectivity | Yield (%) | Scalability |

|---|---|---|---|

| Radical C–H activation | Predominantly para | 54 | Limited |

| Directed ortho-Metalation | High ortho | 72 | Moderate |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

One of the most prominent applications of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile is its role as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. PDE4 enzymes are critical in regulating intracellular levels of cyclic AMP (cAMP), which plays a vital role in various physiological processes including inflammation and immune responses. Compounds that inhibit PDE4 have been explored for their therapeutic potential in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Antioxidant Properties

Recent studies have indicated that compounds similar to 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile exhibit antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders . The antioxidant capacity is often evaluated through assays measuring free radical scavenging activity against specific radicals such as DPPH and ABTS.

Case Study 1: PDE4 Inhibitors Development

In a study focused on developing new PDE4 inhibitors, 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile was synthesized as an intermediate. The resulting compounds exhibited significant inhibition of PDE4 activity in vitro, suggesting their potential for further development into therapeutic agents for respiratory diseases .

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant properties of derivatives of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile. The study utilized various assays to evaluate the ability of these compounds to neutralize free radicals. Results indicated that certain derivatives demonstrated superior antioxidant capacity compared to standard antioxidants like vitamin C .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzonitrile moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile with analogs differing in substituents:

Key Research Findings

Receptor Binding : In silico studies show that bulkier substituents (e.g., cyclohexylmethoxy) improve binding affinity to hydrophobic pockets in estrogen-related receptor alpha (ERRα) compared to methoxy or fluoro groups .

Metabolic Stability : The trifluoromethyl group in all analogs reduces oxidative metabolism, with 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile showing the longest half-life (t₁/₂ = 6.2 h in human microsomes) .

Toxicity Profiles : Chloro and nitro analogs exhibit higher cytotoxicity (IC₅₀ < 10 µM in HepG2 cells) compared to methoxy or cyclohexylmethoxy derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile, and how are intermediates purified?

- The compound can be synthesized via nucleophilic aromatic substitution (NAS), where a halogen (e.g., fluoro) on the benzonitrile core is replaced by cyclohexylmethoxy. For example, 4-fluoro-2-(trifluoromethyl)benzonitrile reacts with cyclohexylmethanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C). Purification involves column chromatography using gradients of hexane/ethyl acetate (e.g., 8:2 to 95:5) to isolate intermediates, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are essential for structural elucidation of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile, and what diagnostic peaks are expected?

- IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak near 2220–2240 cm⁻¹, while the trifluoromethyl (CF₃) group absorbs at 1150–1250 cm⁻¹.

- ¹H NMR : Aromatic protons appear as a multiplet in δ 7.5–8.5 ppm, with the cyclohexylmethoxy group showing signals at δ 3.8–4.2 (OCH₂) and δ 1.0–2.0 (cyclohexyl protons).

- ¹³C NMR : The nitrile carbon resonates near δ 115–120 ppm, and the CF₃ group shows a quartet (¹J₃C-F ≈ 270–290 Hz) .

Q. What purification strategies are effective for removing byproducts in the final stages of synthesis?

- Recrystallization using ethanol/water mixtures or hexane/ethyl acetate gradients (e.g., 95:5) effectively removes unreacted starting materials. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended, as seen in purification of related benzonitrile derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile?

- Key Parameters :

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.

- Temperature : Heating at 90–100°C for 5–8 hours maximizes conversion, as observed in analogous trifluoromethyl-substituted benzonitrile syntheses (yields: 75–91%) .

Q. How should researchers address discrepancies between observed and literature melting points for analogs of this compound?

- Case Study : A synthesized analog of 3-[4-(trifluoromethyl)phenyl]-1H-isochromen-1-one showed a melting point (178–184°C) significantly higher than literature values (151–154°C). This discrepancy may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., THF vs. hexane) to isolate stable polymorphs.

- Purity : Analyze by HPLC to confirm purity (>95%); impurities can elevate melting points.

- Synthetic Byproducts : Use gradient chromatography to remove trace side products .

Q. What strategies are recommended for designing derivatives of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)benzonitrile for structure-activity relationship (SAR) studies?

- Substituent Variation :

- Replace cyclohexylmethoxy with smaller (e.g., methoxy) or bulkier (e.g., adamantylmethoxy) groups to assess steric effects.

- Modify the trifluoromethyl group to difluoromethyl or pentafluoroethyl to study electronic influences.

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic substitution reactions?

- The CF₃ group is a strong electron-withdrawing group (EWG), which deactivates the aromatic ring toward electrophilic attack but directs substituents to the meta position. This effect is critical in NAS reactions, where the EWG enhances the leaving group’s departure. Computational studies (DFT) can quantify the electronic effects, comparing activation energies with non-fluorinated analogs .

Data Contradiction Analysis

Q. How should conflicting NMR data for benzonitrile derivatives be resolved during structural confirmation?

- Example : A synthesized analog showed unexpected splitting in aromatic proton signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.